![molecular formula C9H6FNO4S2 B14303251 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- CAS No. 125518-56-1](/img/structure/B14303251.png)
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- is a compound that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including antihyperglycemic, antimicrobial, and antioxidant properties
Méthodes De Préparation
The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial activity, making it useful in the development of new antibiotics.
Medicine: It has potential antihyperglycemic properties, which can be explored for the treatment of diabetes mellitus.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. Activation of PPARγ leads to the regulation of gene expression involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Comparaison Avec Des Composés Similaires
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has a methoxy group instead of a fluorophenylsulfonyl group, which affects its chemical reactivity and biological activity.
3-(4-Fluorophenyl)-2,4-Thiazolidinedione: Similar to the compound but lacks the sulfonyl group, leading to differences in its pharmacological properties.
The unique presence of the 4-fluorophenylsulfonyl group in 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- enhances its chemical stability and broadens its range of applications compared to other thiazolidinedione derivatives.
Propriétés
Numéro CAS |
125518-56-1 |
|---|---|
Formule moléculaire |
C9H6FNO4S2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)sulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6FNO4S2/c10-5-1-3-6(4-2-5)17(14,15)8-7(12)11-9(13)16-8/h1-4,8H,(H,11,12,13) |
Clé InChI |
GZJVMBLYKNJNRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)C2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


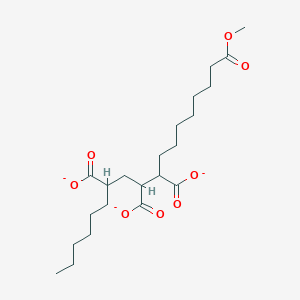
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
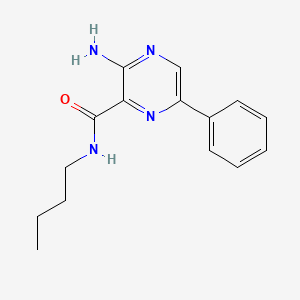
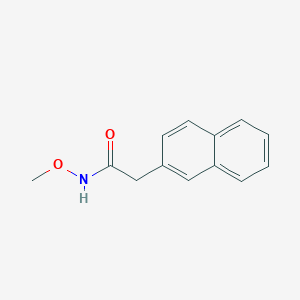
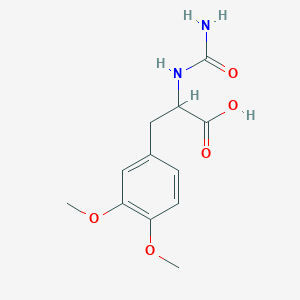
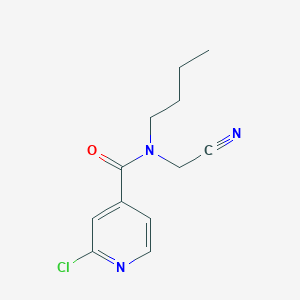
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
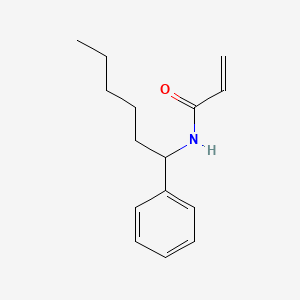
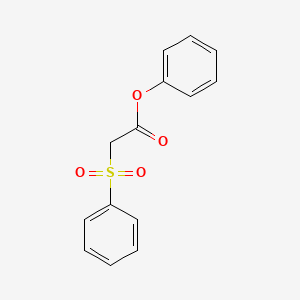
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

